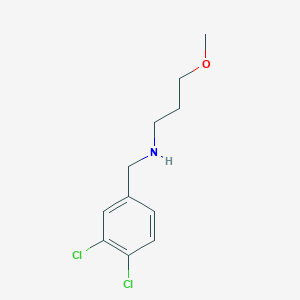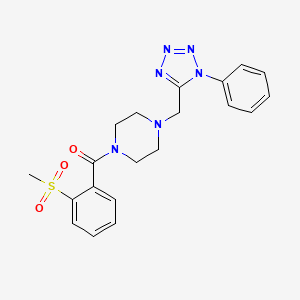![molecular formula C18H19N3OS B3008029 3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1094831-27-2](/img/structure/B3008029.png)
3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" is a complex molecule that appears to be related to various research efforts in synthesizing heterocyclic compounds with potential biological activities. The structure of this compound suggests it contains a pyrrolo[1,2-c]imidazol-1-one core, which is a fused bicyclic ring system combining pyrrolo and imidazole rings, substituted with a methylthio phenyl group and a pyridinyl group.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones has been reported, where the reaction with triethylamine leads to the formation of these heterocycles . Additionally, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their evaluation for inotropic activity has been described, indicating the importance of the phenyl substitution pattern for biological activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the crystal structures of S-methylated derivatives of thiohydantoins have been determined, providing insight into the three-dimensional arrangement of atoms in these molecules . Similarly, the molecular structures of transition metal complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones have been established, which could offer clues about the coordination environment and geometry around the metal centers in such complexes . These studies contribute to a deeper understanding of how structural variations can influence the properties and reactivity of these heterocyclic compounds.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds similar to the one has been explored in various chemical reactions. The rearrangement of isoxazolones to imidazopyridines and indoles with triethylamine is an example of how these compounds can undergo structural transformations under certain conditions . Moreover, the electrochemical behavior of metal complexes with imidazol-4-ones has been studied, proposing mechanisms for their electro-oxidation and electroreduction . These findings suggest that the compound "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" may also exhibit interesting reactivity patterns that could be relevant for its potential applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one" are not provided in the papers, the properties of structurally related compounds have been investigated. For instance, the inotropic activity of pyridinones with various phenyl substitutions has been evaluated, highlighting the influence of molecular structure on biological activity . The electrochemical properties of metal complexes with imidazol-4-ones have also been characterized, which could be indicative of the redox behavior of the compound . These studies underscore the importance of understanding the physical and chemical properties of heterocyclic compounds for their potential use in medicinal chemistry and other applications.
科学的研究の応用
Synthesis and Reactivity
- The compound is involved in novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines. These reactions are significant in organic chemistry for generating diverse molecular structures, especially for cis isomers, as elucidated through NOE experiments and COSY studies (Katritzky et al., 2000).
Biological Activity Screening
- A recent study detailed the construction of a pyrrolo-imidazo[1,2-a]pyridine backbone using this compound, leading to the identification of a new molecular scaffold with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
Structural Analysis
- This compound was used in the synthesis of CoIILCl2·0.5MeCN, and its structure and electrochemical properties were characterized using single-crystal X-ray diffraction analysis (Majouga et al., 2004).
Functionalization and Reactivity Studies
- Studies on cyanomethyl derivatives of imidazo[1,2-a]pyridine, related to this compound, have revealed interesting reactivity patterns, such as nitration, bromination, azo coupling, and nitrosation (Kutrov et al., 2008).
Crystal Structure and Surface Analysis
- The crystal structure and Hirshfeld surface analysis of similar imidazo[1,2-a]pyridine derivatives have been conducted, providing insights into the molecular conformations and interactions (Dhanalakshmi et al., 2018).
特性
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-pyridin-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-23-14-9-7-13(8-10-14)17-20-12-4-5-15(20)18(22)21(17)16-6-2-3-11-19-16/h2-3,6-11,15,17H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAJRPNIUTVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)




![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)


![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)

